molecular formula C25H24N2O6 B14782854 (1S)-1-(hydroxymethyl)-3-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1H,2H,3H-benzo[e]indol-5-ol

(1S)-1-(hydroxymethyl)-3-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1H,2H,3H-benzo[e]indol-5-ol

Cat. No.: B14782854
M. Wt: 448.5 g/mol
InChI Key: ITTCPQPHJURTKF-UHFFFAOYSA-N
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Description

The compound (1S)-1-(hydroxymethyl)-3-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1H,2H,3H-benzo[e]indol-5-ol is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes an indole core, a benzo[e]indole moiety, and multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(hydroxymethyl)-3-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1H,2H,3H-benzo[e]indol-5-ol typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the benzo[e]indole moiety and the functional groups. Key steps may include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzo[e]indole Moiety: This step may involve cyclization reactions, such as the Pictet-Spengler reaction, where an indole derivative reacts with an aldehyde in the presence of an acid catalyst.

    Functional Group Modifications: The hydroxymethyl and trimethoxy groups can be introduced through selective functionalization reactions, such as hydroxylation and methylation.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, which allow for precise control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(hydroxymethyl)-3-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1H,2H,3H-benzo[e]indol-5-ol: can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the indole moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Sodium hydride, alkyl halides

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted indole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1S)-1-(hydroxymethyl)-3-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1H,2H,3H-benzo[e]indol-5-ol: has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and organic synthesis.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for studying protein-ligand interactions and enzyme inhibition.

    Medicine: Due to its potential bioactivity, this compound may be investigated for its therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: It can be used in the development of new materials, such as organic semiconductors and dyes, due to its electronic properties.

Mechanism of Action

The mechanism of action of (1S)-1-(hydroxymethyl)-3-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1H,2H,3H-benzo[e]indol-5-ol involves its interaction

Properties

Molecular Formula

C25H24N2O6

Molecular Weight

448.5 g/mol

IUPAC Name

[5-hydroxy-1-(hydroxymethyl)-1,2-dihydrobenzo[e]indol-3-yl]-(5,6,7-trimethoxy-1H-indol-2-yl)methanone

InChI

InChI=1S/C25H24N2O6/c1-31-20-9-13-8-17(26-22(13)24(33-3)23(20)32-2)25(30)27-11-14(12-28)21-16-7-5-4-6-15(16)19(29)10-18(21)27/h4-10,14,26,28-29H,11-12H2,1-3H3

InChI Key

ITTCPQPHJURTKF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)C=C(N2)C(=O)N3CC(C4=C3C=C(C5=CC=CC=C54)O)CO)OC)OC

Origin of Product

United States

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